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Compound of Interest

Compound Name: 2H-chromen-6-ol

CAS No.: 96549-65-4

Cat. No.: B3432151 Get Quote

Executive Summary & Structural Context
2H-chromen-6-ol (6-hydroxy-2H-chromene) represents a critical pharmacophore in medicinal

chemistry, serving as the core scaffold for precocenes, flavonoids, and vitamin E precursors.[1]

Its structure combines a phenolic moiety with a fused 2H-pyran ring containing a vinyl ether

functionality.[1]

Distinguishing 2H-chromen-6-ol from its saturated analog (chroman-6-ol) or its oxidized

coumarin counterparts is a frequent analytical challenge. This guide provides a definitive

comparative analysis of its infrared (IR) absorption signature, grounding spectral interpretation

in the molecule's specific vibrational modes.

Vibrational Theory & Structural Analysis
To accurately assign bands, we must deconstruct the molecule into its constituent vibrational

oscillators:

The Phenolic System: Provides the O-H stretch and the

stretch.

The 2H-Pyran Ring: Provides the diagnostic

vinyl ether stretch, which is absent in chromans.
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The Aromatic Core: Provides the skeletal

ring stretches.[2]

Graphviz: Structural Vibrational Logic
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Figure 1: Deconstruction of 2H-chromen-6-ol into key vibrational zones.[1] The C=C pyran

stretch is the primary differentiator from chroman-6-ol.

Comparative IR Data: 2H-Chromen-6-ol vs. Analogs
The following table synthesizes experimental data from 2H-chromene derivatives (e.g.,

precocenes) and phenolic standards to provide a robust assignment guide.
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Functional
Group Mode

2H-Chromen-6-

ol (Target)

Chroman-6-ol

(Saturated
Analog)

Phenol (Base
Unit)

Diagnostic Note

O-H Stretch (

)

3200–3450 cm⁻¹

(Broad, H-

bonded)~3600

cm⁻¹ (Free)

3200–3450 cm⁻¹ 3200–3450 cm⁻¹

Indistinguishable

between the

three; indicates -

OH presence.[1]

Aromatic C-H

Stretch (

)

3030–3060 cm⁻¹

(Weak)
3030–3060 cm⁻¹ 3030–3060 cm⁻¹

Standard

aromatic

signature.[1]

Pyran C=C

Stretch (

)

1630–1650 cm⁻¹

(Medium/Sharp)
ABSENT ABSENT

CRITICAL

DIFFERENTIAT

OR. This band

confirms the 2H-

chromene double

bond.[1]

Aromatic Ring

Stretch (

)

1580, 1490 cm⁻¹ 1580, 1490 cm⁻¹ 1595, 1495 cm⁻¹

"Breathing"

modes of the

benzene ring.[1]

Phenolic C-O

Stretch (

)

1210–1240 cm⁻¹

(Strong)
1210–1230 cm⁻¹ 1224 cm⁻¹

Strong band due

to

carbon-oxygen

bond character.

[1]

Ether C-O-C

Stretch (

)

1050–1150 cm⁻¹

(Multiple bands)
1050–1150 cm⁻¹ ABSENT

Distinguishes

chromenes/chro

mans from

simple phenols.

[1]

Detailed Band Analysis
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A. The Diagnostic "Chromene Double Bond" (1630–1650 cm⁻¹)
The most significant feature of 2H-chromen-6-ol is the stretching vibration of the double bond

in the pyran ring (

).

Mechanism: This is a vinyl ether double bond.[1] Unlike a simple alkene (usually ~1650

cm⁻¹), the oxygen atom attached to

exerts an electronic effect.[1]

Observation: In 2H-chromene derivatives like Precocene I, this band appears distinctly at

1641 cm⁻¹.[1] In 6-hydroxy-2H-chromene-3-carbaldehyde, conjugation shifts this to ~1573-

1650 cm⁻¹ range depending on substitution.[1] For the unsubstituted 2H-chromen-6-ol,
expect a sharp band near 1640 cm⁻¹.[1]

Differentiation: If your spectrum lacks a band in the 1630–1650 region but retains the

ether/phenol bands, you likely have Chroman-6-ol (the reduced Vitamin E core).

B. The Phenolic Fingerprint (1200–1400 cm⁻¹)
O-H Bending: An in-plane bending vibration (

) typically couples with the ring stretching to produce a band near 1350–1400 cm⁻¹.

C-O Stretching: The

bond is shorter and stronger than an aliphatic alcohol bond due to resonance. This results in
a very intense band at 1210–1240 cm⁻¹.[1]

C. The Ether Linkage (1000–1150 cm⁻¹)
The pyran ring contains an aliphatic ether linkage (

).

Asymmetric Stretch: Generally appears as a strong band around 1120–1150 cm⁻¹.[1]

Symmetric Stretch: Often weaker, found near 1030–1060 cm⁻¹.[1]
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Experimental Protocol: Obtaining a High-Fidelity
Spectrum
To ensure the diagnostic bands (especially the 1640 cm⁻¹ mode) are not obscured, follow this

protocol.

Reagents & Equipment[1][3][4][5]
Sample: >98% purity 2H-chromen-6-ol (solid or viscous oil).

Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR crystal.[1]

Solvent (if solution IR):

or

(Note:

absorbs near 1215 cm⁻¹, potentially obscuring the C-O stretch).[1]

Step-by-Step Workflow
Sample Prep (Solid): Grind 1-2 mg of sample with 100 mg KBr. Press into a transparent

pellet. Rationale: KBr is transparent in the fingerprint region and avoids solvent interference.

Sample Prep (Oil/ATR): Apply neat sample directly to the Diamond ATR crystal. Apply high

pressure to ensure contact. Rationale: ATR is faster but may slightly shift peak positions (1-2

cm⁻¹) relative to transmission modes.

Acquisition:

Resolution: 4 cm⁻¹

Scans: 32 (minimum) to reduce noise.

Range: 4000–600 cm⁻¹.[1]

Validation: Check the 3200–3500 cm⁻¹ region. If the O-H band is excessively broad and tails

into the C-H region, the sample may be wet. Dry the sample in a vacuum desiccator and re-
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run.

Graphviz: Decision Tree for Identification
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Figure 2: Logical flowchart for distinguishing 2H-chromen-6-ol from its common structural

analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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